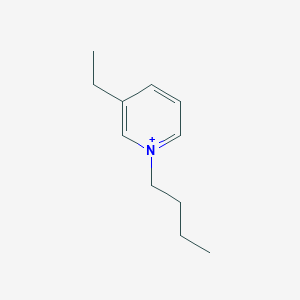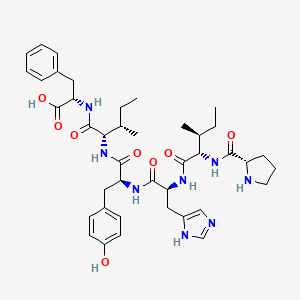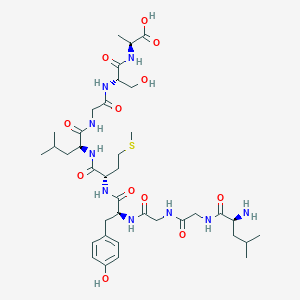
(3E)-7-Methyl-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-7-Methyl-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol is a complex organic compound belonging to the class of benzotriazines This compound is characterized by its unique structure, which includes a phenylimino group and a benzotriazin-4(3H)-ol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-7-Methyl-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol typically involves multi-step organic reactions. One common synthetic route includes the condensation of 7-methyl-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-one with aniline under acidic conditions to form the phenylimino derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(3E)-7-Methyl-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenylimino group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(3E)-7-Methyl-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-7-Methyl-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol involves its interaction with specific molecular targets. The phenylimino group can interact with enzymes and receptors, modulating their activity. The benzotriazin-4(3H)-ol core may also play a role in its biological effects by stabilizing the compound and facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
7-Methyl-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-one: Lacks the phenylimino group, making it less reactive in certain chemical reactions.
3-(Phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol: Lacks the methyl group, which may affect its stability and reactivity.
Uniqueness
(3E)-7-Methyl-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol is unique due to the presence of both the phenylimino and methyl groups, which confer specific chemical and biological properties
Properties
CAS No. |
921933-47-3 |
|---|---|
Molecular Formula |
C14H12N4O2 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
7-methyl-1,4-dioxido-N-phenyl-1,2,4-benzotriazine-1,4-diium-3-amine |
InChI |
InChI=1S/C14H12N4O2/c1-10-7-8-12-13(9-10)18(20)16-14(17(12)19)15-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) |
InChI Key |
STBOQYHWKQSNPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)[N+](=C(N=[N+]2[O-])NC3=CC=CC=C3)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{4-[(E)-(Pyridin-4-yl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14184126.png)



![Tribenzyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14184145.png)


![2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole](/img/structure/B14184158.png)
![N,N-Dipropan-2-yl-N'-[(trimethoxysilyl)methyl]urea](/img/structure/B14184164.png)


![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,5-bis(decyloxy)benzene]](/img/structure/B14184194.png)
